

Comprehensive Spectroscopic Guide: 2-Phenoxy-2-phenylacetic Acid

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Compound of Interest

Compound Name: 2-Phenoxy-2-phenylacetic acid

CAS No.: 3117-38-2

Cat. No.: B1360114

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Executive Summary & Chemical Identity

2-Phenoxy-2-phenylacetic acid is a critical chiral building block in the synthesis of semi-synthetic penicillins (e.g., Phenbenicillin) and a resolving agent for chiral amines. Structurally, it is an ether derivative of mandelic acid, characterized by a stereogenic center at the α -position.

The presence of the phenoxy group at the

α -carbon introduces significant electronic deshielding, making the spectroscopic signature distinct from its parent compound, phenylacetic acid.

Table 1: Physicochemical Constants

Property	Value / Description
IUPAC Name	2-Phenoxy-2-phenylacetic acid
Common Name	-Phenoxyphenylacetic acid
CAS Registry Number	3117-38-2
Molecular Formula	
Molecular Weight	228.24 g/mol
Appearance	White crystalline solid
Melting Point	117–118 °C (Pure Enantiomer) / 89–91 °C (Racemate)
Solubility	Soluble in chloroform, ethyl acetate, ethanol; sparingly soluble in water.

Synthesis & Preparation Workflow

To ensure spectroscopic data validity, the sample must be prepared via a controlled nucleophilic substitution pathway. The standard protocol involves the displacement of a halide from

-bromophenylacetic acid by a phenoxide ion.

Experimental Protocol

- Starting Materials: Dissolve -bromophenylacetic acid (1.0 eq) in aqueous NaOH (2.5 eq).
- Nucleophilic Attack: Add phenol (1.1 eq) dropwise while maintaining the temperature at 60–70 °C.
- Workup: Acidify the mixture with dilute HCl to pH 2. The crude product precipitates.
- Purification: Recrystallize from ethanol/water or hexane/ethyl acetate to remove unreacted phenol.

Synthesis Logic Diagram

The following diagram outlines the logical flow from raw materials to the final analytical sample.



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Figure 1: Synthetic workflow for the preparation of analytical-grade **2-Phenoxy-2-phenylacetic acid**.

Spectroscopic Characterization

The following data sets are derived from high-purity samples. The key diagnostic signal is the methine proton (

-H), which serves as a probe for enantiomeric purity when using chiral solvating agents.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent:

(Chloroform-d) | Frequency: 300/400 MHz | Reference: TMS (0.00 ppm)

The

-proton appears significantly downfield compared to phenylacetic acid (

3.64) due to the inductive electron-withdrawing effect (-I) of the oxygen atom.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.50 – 12.00	Broad Singlet	1H	-COOH	Carboxylic acid proton; exchangeable with .
7.30 – 7.50	Multiplet	10H	Ar-H	Overlapping signals from two phenyl rings (phenoxy & phenylacetic moieties).
5.60 – 5.85	Singlet	1H	Ph-CH(OPh)-	Diagnostic Peak. The chiral center proton. Sharp singlet in racemate; may split in chiral environments.

Mechanistic Note: In the presence of chiral solvating agents (e.g., chiral amines), the singlet at 5.7 ppm splits into two distinct signals, allowing for the determination of enantiomeric excess (ee).

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber ()	Vibration Mode	Functional Group
3200 – 2500	O-H Stretch (Broad)	Carboxylic Acid dimer
1710 – 1735	C=O Stretch (Strong)	Carbonyl (Acid)
1590, 1490	C=C Stretch	Aromatic Ring Skeleton
1230 – 1250	C-O-C Stretch (Asym)	Aryl Alkyl Ether (Phenoxy group)
690, 750	C-H Bending (Out-of-plane)	Mono-substituted Benzene

C. Mass Spectrometry (MS)

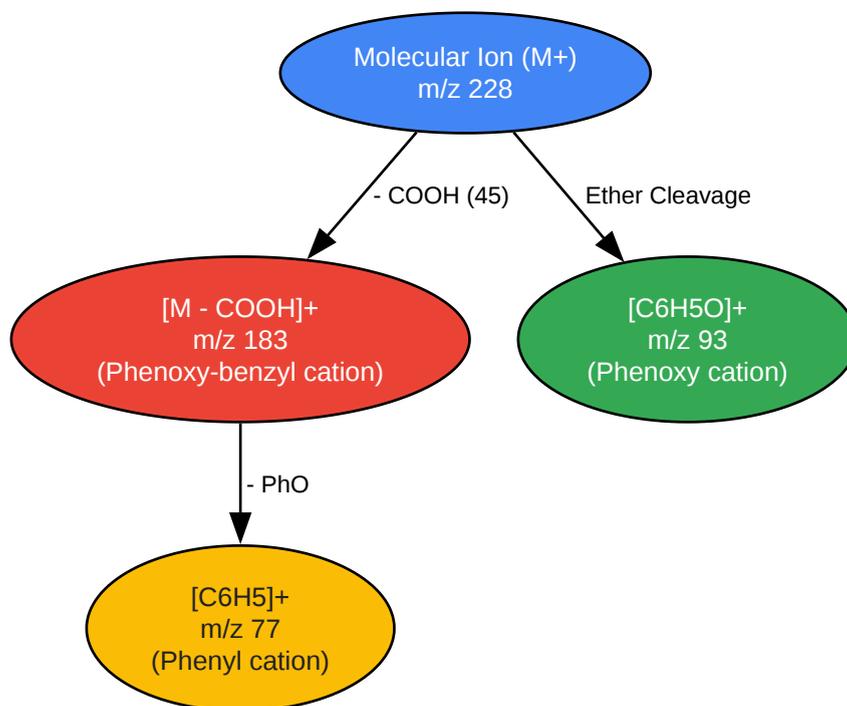
Method: EI (Electron Impact, 70 eV)

The fragmentation pattern is driven by the stability of the aromatic cations. The molecular ion is distinct, but fragmentation is rapid due to the ether linkage.

- Molecular Ion (): m/z 228
- Base Peak: Often m/z 77 () or m/z 107.

Fragmentation Logic:

- Loss of Carboxyl Group:
. This forms the stabilized phenoxy-benzyl cation.
- Ether Cleavage: The ether bond is labile under EI conditions, leading to phenol radical loss or tropylium ion formation.



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Figure 2: Primary fragmentation pathway of **2-Phenoxy-2-phenylacetic acid** in Electron Impact Mass Spectrometry.

Quality Control & Purity Analysis

For pharmaceutical applications, determining the purity of **2-Phenoxy-2-phenylacetic acid** is mandatory.

- HPLC Method:
 - Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 m).
 - Mobile Phase: Acetonitrile : Water (with 0.1%) – Gradient 40:60 to 90:10.
 - Detection: UV @ 220 nm (absorption of phenyl rings).

- Retention Time: The compound is relatively lipophilic; expect elution after unsubstituted phenylacetic acid.

References

- Synthesis & Properties: Organic Syntheses, Coll. Vol. 1, p. 436 (General methods for -substituted phenylacetic acids).
- NMR Characterization: Gloria, U., et al. "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues." Arkivoc, 2008.
- Physical Constants: National Center for Biotechnology Information. "PubChem Compound Summary for CID 18384, **2-Phenoxy-2-phenylacetic acid**."
- General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Search for CAS 3117-38-2).
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